molecular formula C15H19BrClN3O B3845037 2-(2-bromo-4-chloroanilino)-N-[(Z)-(2-methylcyclohexylidene)amino]acetamide

2-(2-bromo-4-chloroanilino)-N-[(Z)-(2-methylcyclohexylidene)amino]acetamide

Cat. No.: B3845037
M. Wt: 372.69 g/mol
InChI Key: BJKUVKHEVMSSTN-UYRXBGFRSA-N
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Description

2-(2-bromo-4-chloroanilino)-N-[(Z)-(2-methylcyclohexylidene)amino]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique molecular structure, which includes bromine, chlorine, and a cyclohexylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-chloroanilino)-N-[(Z)-(2-methylcyclohexylidene)amino]acetamide typically involves multiple steps. One common method starts with the preparation of 2-bromo-4-chloroaniline, which is then reacted with 2-methylcyclohexanone under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-chloroanilino)-N-[(Z)-(2-methylcyclohexylidene)amino]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogen substitution reactions can occur, where the bromine or chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophilic substitution using sodium iodide in acetone.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of iodinated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, 2-(2-bromo-4-chloroanilino)-N-[(Z)-(2-methylcyclohexylidene)amino]acetamide is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, providing insights into their functions and interactions.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-chloroanilino)-N-[(Z)-(2-methylcyclohexylidene)amino]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-4-chloroaniline
  • 2-methylcyclohexanone
  • N-[(Z)-(2-methylcyclohexylidene)amino]acetamide

Uniqueness

2-(2-bromo-4-chloroanilino)-N-[(Z)-(2-methylcyclohexylidene)amino]acetamide stands out due to its combination of bromine, chlorine, and cyclohexylidene groups This unique structure imparts specific chemical and biological properties that are not observed in similar compounds

Properties

IUPAC Name

2-(2-bromo-4-chloroanilino)-N-[(Z)-(2-methylcyclohexylidene)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrClN3O/c1-10-4-2-3-5-13(10)19-20-15(21)9-18-14-7-6-11(17)8-12(14)16/h6-8,10,18H,2-5,9H2,1H3,(H,20,21)/b19-13-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKUVKHEVMSSTN-UYRXBGFRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1=NNC(=O)CNC2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1CCCC/C1=N/NC(=O)CNC2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-bromo-4-chloroanilino)-N-[(Z)-(2-methylcyclohexylidene)amino]acetamide
Reactant of Route 2
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2-(2-bromo-4-chloroanilino)-N-[(Z)-(2-methylcyclohexylidene)amino]acetamide
Reactant of Route 3
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2-(2-bromo-4-chloroanilino)-N-[(Z)-(2-methylcyclohexylidene)amino]acetamide
Reactant of Route 4
Reactant of Route 4
2-(2-bromo-4-chloroanilino)-N-[(Z)-(2-methylcyclohexylidene)amino]acetamide
Reactant of Route 5
2-(2-bromo-4-chloroanilino)-N-[(Z)-(2-methylcyclohexylidene)amino]acetamide
Reactant of Route 6
Reactant of Route 6
2-(2-bromo-4-chloroanilino)-N-[(Z)-(2-methylcyclohexylidene)amino]acetamide

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